beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester
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Overview
Description
Beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester: is a complex organic compound with the molecular formula C23H24N6O7 and a molecular weight of 496.47 g/mol . This compound is characterized by its intricate structure, which includes an azo group, a cyano group, and a nitro group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Azo Compound: This involves the diazotization of an aromatic amine followed by coupling with another aromatic compound to form the azo linkage.
Introduction of Functional Groups: The cyano and nitro groups are introduced through nitration and cyanation reactions, respectively.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like hydroxide ions are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The cyano and nitro groups can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester
- Beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)diazenyl]phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester
Uniqueness
Beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azo group, along with the cyano and nitro groups, makes it particularly versatile for various applications in research and industry.
Properties
CAS No. |
72595-17-6 |
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Molecular Formula |
C21H22N6O5 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
methyl 3-[3-acetamido-4-[(2-cyano-4-nitrophenyl)diazenyl]-N-ethylanilino]propanoate |
InChI |
InChI=1S/C21H22N6O5/c1-4-26(10-9-21(29)32-3)16-5-8-19(20(12-16)23-14(2)28)25-24-18-7-6-17(27(30)31)11-15(18)13-22/h5-8,11-12H,4,9-10H2,1-3H3,(H,23,28) |
InChI Key |
IHGNMANWSZRSPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)OC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)NC(=O)C |
Origin of Product |
United States |
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